Siponimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Secondary Progressive Multiple Sclerosis (SPMS)

Scientific Field: Neurology

Application Summary: Siponimod is a next-generation, selective sphingosine 1-phosphate receptor (S1PR) 1 and 5 modulator.

Methods of Application: In the pivotal EXPAND trial, patients with SPMS were given once-daily oral siponimod 2 mg (initial dose titration over 6 days).

Results: Siponimod was significantly more effective than placebo in reducing clinical and MRI-defined outcomes of disease activity and disability progression, including 3-month confirmed disability progression on the Expanded Disability Status Scale (EDSS).

Direct Effects in the Central Nervous System

Siponimod is a pharmaceutical compound primarily used in the treatment of multiple sclerosis, specifically for secondary progressive multiple sclerosis. It is classified as a sphingosine-1-phosphate receptor modulator, which means it selectively binds to and activates sphingosine-1-phosphate receptors 1 and 5. This mechanism is believed to reduce the migration of lymphocytes into the central nervous system, thereby mitigating inflammatory processes associated with multiple sclerosis .

The chemical formula for siponimod is , and it has a molecular weight of approximately 516.605 g/mol. Siponimod is typically administered in the form of film-coated tablets, with dosages of 0.25 mg, 1 mg, and 2 mg available .

Siponimod acts by selectively binding to S1P receptors 1 and 5. This binding prevents lymphocytes (immune cells) from leaving lymph nodes and entering the central nervous system (CNS) [, ]. By reducing lymphocyte migration, Siponimod modulates the immune response and aims to lessen inflammation and nerve damage associated with MS [].

Siponimod can cause side effects, including slow heart rate, increased risk of infections, and potential for a rare brain infection called progressive multifocal leukoencephalopathy (PML) [, ]. It is crucial to consult with a healthcare professional before starting Siponimod treatment to understand the potential risks and benefits.

Siponimod exhibits significant immunomodulatory effects due to its action on sphingosine-1-phosphate receptors. By binding to these receptors, siponimod inhibits lymphocyte egress from lymph nodes into the bloodstream, leading to a reduction in peripheral blood lymphocyte counts within hours of administration . This action is crucial in managing autoimmune conditions like multiple sclerosis by limiting inflammatory cell infiltration into the central nervous system.

Clinical studies have shown that siponimod can effectively slow the progression of disability in patients with secondary progressive multiple sclerosis, demonstrating its therapeutic potential in neurodegenerative diseases .

Siponimod is primarily indicated for the treatment of secondary progressive multiple sclerosis. Its ability to modulate immune responses makes it a valuable therapeutic option for patients experiencing this debilitating condition. Beyond multiple sclerosis, research is ongoing to explore potential applications in other autoimmune disorders due to its immunomodulatory properties .

Interaction studies have highlighted the role of genetic polymorphisms in cytochrome P450 enzymes affecting siponimod metabolism. Variants in CYP2C9 can significantly influence drug exposure and efficacy, necessitating careful consideration during treatment planning . Additionally, siponimod has shown minimal clinically relevant interactions with other drugs metabolized by common cytochrome P450 pathways when administered at therapeutic doses .

Several compounds share similarities with siponimod in terms of their mechanism of action or therapeutic applications:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Fingolimod | Sphingosine-1-phosphate receptor modulator | First oral therapy approved for multiple sclerosis |

| Ozanimod | Sphingosine-1-phosphate receptor modulator | Fewer side effects related to heart rate |

| Cladribine | Immunosuppressive agent | Targets B and T lymphocytes directly |

| Teriflunomide | Dihydroorotate dehydrogenase inhibitor | Reduces proliferation of activated lymphocytes |

Siponimod's unique profile lies in its selectivity for sphingosine-1-phosphate receptors 1 and 5, which may contribute to its distinct pharmacological effects compared to other similar compounds. Its specific application for secondary progressive multiple sclerosis further differentiates it within this class of medications .

Molecular Structure and Formula (C29H35F3N2O3)

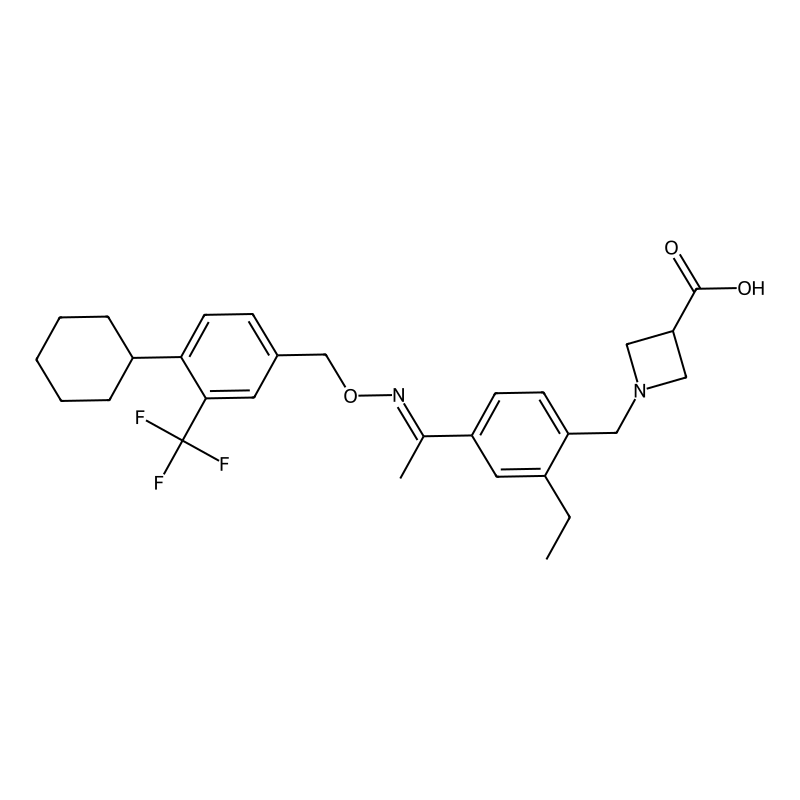

Siponimod is a complex organic compound with the molecular formula C29H35F3N2O3, representing a sophisticated pharmaceutical molecule designed for selective receptor modulation [1] [2]. The compound exhibits a molecular weight of 516.604 grams per mole and possesses an exact mass of 516.259978 daltons [2] [3]. The International Union of Pure and Applied Chemistry name for siponimod is 1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid [1] [15].

The molecular structure of siponimod incorporates multiple functional groups strategically positioned to confer specific biological activity and physicochemical properties [1] [13]. The compound is registered under Chemical Abstracts Service number 1230487-00-9 and maintains the InChI Key KIHYPELVXPAIDH-HNSNBQBZSA-N for unique chemical identification [1] [2]. The three-dimensional arrangement of atoms within siponimod creates a rigid framework that facilitates selective binding to target receptors while maintaining appropriate pharmacokinetic characteristics [5] [17].

Structural Features and Functional Groups

The structural architecture of siponimod encompasses three primary functional domains that contribute to its overall molecular behavior and biological activity [1] [13] [17]. Each structural component serves a distinct role in determining the compound's physicochemical properties and molecular interactions.

Cyclohexyl-Trifluoromethylphenyl Moiety

The cyclohexyl-trifluoromethylphenyl moiety represents a significant structural feature of siponimod, consisting of a phenyl ring substituted with both a cyclohexyl group at the 4-position and a trifluoromethyl group at the 3-position [1] [15] [16]. This aromatic system provides substantial lipophilic character to the molecule while the trifluoromethyl substituent enhances metabolic stability and modulates electronic properties [3] [13]. The cyclohexyl group adopts chair conformations that contribute to the overall three-dimensional shape of the molecule, influencing receptor binding affinity and selectivity [15] [17].

The trifluoromethyl group serves multiple functions within the molecular framework, including enhancement of lipophilicity, improvement of metabolic stability, and modification of the electronic distribution throughout the aromatic system [3] [13]. The presence of three fluorine atoms creates a strongly electronegative region that affects the molecule's interaction with biological targets and influences its partition behavior between aqueous and lipid phases [7] [9].

Azetidine-3-Carboxylic Acid Component

The azetidine-3-carboxylic acid component forms the core heterocyclic structure of siponimod, featuring a four-membered nitrogen-containing ring with a carboxylic acid substituent at the 3-position [1] [13] [18]. This strained ring system provides conformational rigidity that is essential for maintaining the precise molecular geometry required for biological activity [18]. The azetidine ring exists in a puckered conformation due to ring strain, which influences the spatial orientation of attached substituents [18].

The carboxylic acid functionality serves as a hydrogen bond donor and contributes to the polar character of the molecule [9] [12]. This functional group plays a crucial role in molecular recognition processes and affects the compound's solubility characteristics in aqueous environments [6] [9]. The positioning of the carboxylic acid group on the azetidine ring creates specific geometric constraints that influence the overall molecular conformation [12] [18].

Oxime Linkage Chemistry

The oxime linkage represents a critical structural element that connects the aromatic and heterocyclic portions of siponimod through a carbon-nitrogen double bond bearing an oxygen substituent [1] [13]. This functional group adopts an E-configuration, as indicated by the systematic nomenclature, establishing specific stereochemical requirements for biological activity [1] [15] [29]. The oxime ether moiety, characterized by the >C=N-O-R structure, is present in various pharmaceutically active compounds and contributes significantly to their biological profiles [13].

The geometric configuration of the oxime linkage creates a rigid connection between molecular domains while providing opportunities for hydrogen bonding and dipole interactions [13] [29]. The presence of the oxime functionality affects the electronic distribution throughout the molecule and influences the compound's interaction with target proteins [13]. The E-stereochemistry ensures optimal spatial positioning of the cyclohexyl-trifluoromethylphenyl moiety relative to the azetidine-carboxylic acid component [1] [29].

Physicochemical Characteristics

The physicochemical properties of siponimod reflect the complex interplay between its various structural components and determine its behavior in biological systems [5] [9] [21]. These characteristics are fundamental to understanding the compound's formulation requirements, stability profile, and potential for pharmaceutical development.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H35F3N2O3 | [1] [2] |

| Molecular Weight | 516.604 g/mol | [2] [3] |

| Exact Mass | 516.259978 Da | [2] |

| Melting Point | 111-112°C | [9] [19] |

| Density | 1.2-1.24 g/cm³ | [3] [19] |

| Flash Point | 317.9±34.3°C | [3] |

| CAS Number | 1230487-00-9 | [1] [2] |

Lipophilicity and Partition Coefficient (LogP)

Siponimod exhibits significant lipophilic character, as evidenced by its experimental logarithmic partition coefficient value of 6.77 [9]. Predictive computational models yield LogP values ranging from 4.76 to 5.85, with XLogP3 predicting 4.76 and ALOGPS calculating 5.85 [9] [21]. The LogD value at physiological pH 7.4 is reported as 4.28, indicating that the compound maintains substantial lipophilicity under biological conditions [9] [21].

The high lipophilicity of siponimod results from the presence of multiple hydrophobic structural elements, including the cyclohexyl group, the trifluoromethyl substituent, and the aromatic ring systems [5] [9]. This characteristic influences the compound's distribution behavior, membrane permeability, and protein binding affinity [5]. The elevated partition coefficient values suggest strong preference for lipid phases over aqueous environments, which has implications for formulation strategies and bioavailability considerations [6] [21].

Solubility Profile and Dissolution Properties

Siponimod demonstrates limited aqueous solubility, with predicted water solubility values of approximately 0.00032 milligrams per milliliter [7] [9]. The compound shows sparingly soluble behavior in aqueous buffers and requires dissolution in dimethyl sulfoxide before dilution with aqueous media to achieve maximum solubility [6]. When prepared as a 1:20 solution of dimethyl sulfoxide in phosphate-buffered saline at pH 7.2, siponimod achieves a solubility of approximately 0.04 milligrams per milliliter [6].

The limited aqueous solubility presents challenges for pharmaceutical formulation and necessitates specialized approaches to enhance dissolution and bioavailability [6] [21]. The compound's solubility characteristics are consistent with its high lipophilicity and suggest the need for solubilization strategies in aqueous dosage forms [6]. Thermal stability studies indicate that siponimod undergoes degradation in aqueous solution at elevated temperatures, with significant drug loss observed at 40°C and 60°C over extended periods [21].

Molecular Weight, Rotatable Bonds, and Topological Polar Surface Area

Siponimod possesses a molecular weight of 516.604 grams per mole, placing it in the range typically associated with pharmaceutical compounds that may face bioavailability challenges [2] [9] [21]. The molecule contains 9-10 rotatable bonds, which contribute to conformational flexibility while maintaining sufficient rigidity for specific biological interactions [9] [12] [21]. The topological polar surface area is calculated as 62.1-62.13 square angstroms, indicating moderate polar character despite the overall lipophilic nature of the compound [9] [12] [21].

These molecular descriptors collectively suggest that siponimod violates Lipinski's Rule of Five due to its elevated molecular weight and lipophilicity [7] [9]. The rotatable bond count indicates moderate conformational flexibility, which may influence binding kinetics and receptor selectivity [12] [21]. The topological polar surface area value suggests adequate polar surface exposure for membrane permeation while maintaining the lipophilic character necessary for target engagement [21] [23].

Hydrogen Bond Donors and Acceptors

Siponimod contains one hydrogen bond donor and five hydrogen bond acceptors, as determined through computational analysis of its molecular structure [9] [12] [21]. The single hydrogen bond donor corresponds to the carboxylic acid functionality on the azetidine ring, which can participate in hydrogen bonding interactions with biological targets [9] [12]. The five hydrogen bond acceptors include oxygen and nitrogen atoms distributed throughout the molecule, providing multiple sites for intermolecular interactions [12] [21].

The hydrogen bonding profile of siponimod influences its interaction with proteins, membranes, and other biological components [12] [21]. The relatively low number of hydrogen bond donors compared to acceptors suggests that the compound may act primarily as a hydrogen bond acceptor in biological systems [9] [12]. This characteristic affects the compound's solvation behavior and contributes to its overall pharmacokinetic profile [21].

Melting Point and Thermal Properties

Siponimod exhibits a melting point range of 111-112°C, indicating good thermal stability in the solid state [9] [19]. The compound exists as a white to off-white crystalline powder at room temperature, suggesting well-ordered crystal packing arrangements [10] [14] [19]. Thermal analysis indicates that siponimod maintains structural integrity under normal storage conditions but may undergo decomposition at elevated temperatures [10] [21].

Studies of thermal stability in aqueous solution reveal temperature-dependent degradation patterns, with minimal degradation observed at 4°C but significant breakdown occurring at 40°C and above [21]. The compound shows a calculated boiling point of approximately 419°C under standard atmospheric pressure, though decomposition likely occurs before reaching this temperature [9]. Flash point measurements indicate relatively high thermal stability, with values reported around 317.9°C [3] [19].

First-Generation Synthetic Pathways

The first-generation synthetic route for siponimod represents a significant advancement over the original literature methods for producing the key intermediate 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (compound 8-Cl) [1]. This improved pathway focuses on replacing hazardous reagents and enhancing overall process safety while maintaining acceptable yields.

The first-generation route employs a cyanation reaction followed by alkaline hydrolysis to introduce the benzoic acid group, effectively replacing the dangerous nucleophilic carboxylation mediated by n-butyllithium (n-BuLi) that was used in the reported manufacturing route [1]. This modification addresses critical safety concerns associated with the highly pyrophoric nature of n-BuLi, which poses significant risks during large-scale manufacturing operations.

Additionally, the first-generation pathway substitutes the use of lithium aluminum hydride (LiAlH4) for carboxylic acid reduction with a milder acid anhydride reduction enabled by sodium borohydride (NaBH4) [1]. This change not only improves safety profiles but also provides better control over reaction conditions and reduces the generation of hazardous waste products.

The overall first-generation route demonstrates an impressive 11.6% increase in yield over eight synthetic steps when compared to the original literature method [1]. This yield improvement, combined with the enhanced safety profile, effectively addresses concerns related to scale-up effects and safety-critical operations that are paramount in pharmaceutical manufacturing.

Second-Generation Process Development

The second-generation synthetic route represents a paradigm shift in siponimod intermediate synthesis, focusing on dramatic simplification and efficiency improvements [1] [2]. This approach employs a streamlined two-step synthesis involving nickel-catalyzed Kumada-Corriu coupling followed by Blanc chloromethylation to produce the critical benzyl chloride intermediate 8-Cl.

The starting material for the second-generation route is 1-halo-2-(trifluoromethyl)benzene (compound 9), which is readily available and cost-effective [1]. This choice of starting material significantly reduces the complexity of the synthetic pathway while maintaining excellent atom economy throughout the process.

The nickel-catalyzed Kumada-Corriu coupling reaction forms the carbon-carbon bond between the cyclohexyl group and the aromatic ring [2]. This coupling methodology offers several advantages, including high functional group tolerance, excellent regioselectivity, and the ability to proceed under relatively mild reaction conditions. The reaction typically employs a cyclohexylmagnesium halide Grignard reagent as the nucleophilic coupling partner, with nickel complexes serving as the catalytic system.

Following the coupling reaction, Blanc chloromethylation introduces the chloromethyl group at the para position relative to the cyclohexyl substituent [2] [3]. This reaction utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride, to achieve the desired chloromethylation with high regioselectivity.

The second-generation route has been successfully demonstrated at large scales ranging from hundreds of grams to kilogram quantities, proving its viability for commercial manufacturing [1]. This scalability represents a critical advancement in process development, as it bridges the gap between laboratory-scale synthesis and full-scale production.

Scale-Up Considerations and Challenges

The scale-up of siponimod synthesis presents numerous technical and economic challenges that must be carefully addressed to ensure successful commercial manufacturing. The transition from laboratory-scale synthesis to large-scale production requires consideration of multiple factors including reaction kinetics, heat transfer, mass transfer, and safety protocols.

One of the primary challenges in scaling the first-generation route involves managing the exothermic nature of several key reactions, particularly the cyanation and hydrolysis steps [1]. Proper heat removal and temperature control become critical factors as reaction volumes increase, requiring sophisticated reactor design and cooling systems to maintain safe operating conditions.

The second-generation route offers significant advantages for scale-up operations due to its simplified reaction sequence and improved safety profile [1]. The Kumada-Corriu coupling reaction can be effectively scaled using standard manufacturing equipment, with careful attention to the handling and addition of Grignard reagents. The nickel catalyst loading can be optimized for large-scale operations, balancing catalytic efficiency with economic considerations.

Blanc chloromethylation presents specific scale-up challenges related to the handling of formaldehyde and hydrogen chloride gases [3]. Proper containment systems and scrubbing technologies must be implemented to manage these reagents safely at manufacturing scale. Additionally, the formation of small amounts of bis(chloromethyl) ether, a known carcinogen, requires specialized handling and disposal procedures.

The remarkable 32.5% yield increase achieved with the second-generation route significantly impacts the economics of large-scale production [1]. This improvement, combined with the approximately 65% reduction in process mass intensity, creates substantial cost savings and reduces environmental impact during commercial manufacturing.

Key Intermediates in Siponimod Synthesis

4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene as Critical Intermediate

The compound 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, designated as intermediate 8-Cl, serves as the pivotal building block in siponimod synthesis [1]. This benzyl chloride derivative carries the CAS number 957205-24-2 and possesses the molecular formula C14H16ClF3 with a molecular weight of 276.725 g/mol [4] [5] [6].

The intermediate appears as a colorless oily liquid with a purity specification of ≥98.0%, making it suitable for pharmaceutical applications [5] [6]. The high purity requirement reflects the stringent quality standards necessary for active pharmaceutical ingredient synthesis, where impurities can significantly impact the final product quality and regulatory compliance.

The structural features of intermediate 8-Cl are specifically designed to incorporate the key pharmacophoric elements required for siponimod activity. The cyclohexyl group provides the necessary hydrophobic bulk for receptor binding, while the trifluoromethyl substituent enhances metabolic stability and modulates physicochemical properties [7]. The chloromethyl functionality serves as a reactive handle for subsequent coupling reactions leading to the final drug substance.

The synthesis of intermediate 8-Cl represents a convergent approach that allows for efficient assembly of the complex molecular architecture required for siponimod [1]. The positioning of substituents on the aromatic ring is critical for maintaining the desired biological activity, requiring precise regiocontrol during the synthetic sequence.

Manufacturing protocols for intermediate 8-Cl must address several technical considerations, including storage stability, handling procedures, and quality control specifications. The compound requires protection from moisture and light to prevent degradation, and specialized storage conditions are implemented to maintain product integrity throughout the supply chain.

Alternative Synthetic Routes via Kumada-Corriu Coupling

The implementation of Kumada-Corriu coupling chemistry represents a significant advancement in the preparation of siponimod intermediates, offering improved efficiency and scalability compared to traditional methods [1] [8] [9]. This palladium or nickel-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between organomagnesium reagents (Grignard reagents) and organic halides.

The Kumada-Corriu coupling approach for siponimod synthesis typically involves the reaction of 1-halo-2-(trifluoromethyl)benzene with cyclohexylmagnesium halide in the presence of a nickel catalyst [2]. The choice of nickel over palladium catalysis offers economic advantages while maintaining excellent reaction efficiency and selectivity.

Key advantages of the Kumada-Corriu coupling methodology include tolerance of various functional groups, high yields under mild reaction conditions, and compatibility with large-scale manufacturing processes [9]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to form the desired carbon-carbon bond.

Optimization of the Kumada-Corriu coupling requires careful consideration of multiple parameters including catalyst loading, solvent choice, temperature, and reaction time [9]. The selection of appropriate ligands can significantly influence both reaction rate and selectivity, with phosphine-based ligands commonly employed to stabilize the nickel catalyst and enhance its activity.

The scalability of Kumada-Corriu coupling has been demonstrated through successful implementation at kilogram scale for siponimod intermediate production [1]. This achievement validates the industrial viability of the methodology and supports its adoption for commercial manufacturing applications.

Blanc Chloromethylation Chemistry

Blanc chloromethylation serves as the second key transformation in the optimized siponimod synthesis, introducing the chloromethyl functionality essential for subsequent coupling reactions [1] [10] [3]. This electrophilic aromatic substitution reaction involves the treatment of aromatic compounds with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

The mechanism of Blanc chloromethylation proceeds through the initial formation of chloromethyl carbocation species, which then undergo electrophilic attack on the electron-rich aromatic ring [3]. The reaction is typically catalyzed by zinc chloride, which activates formaldehyde toward nucleophilic attack by hydrogen chloride and stabilizes the resulting electrophilic intermediate.

For siponimod intermediate synthesis, Blanc chloromethylation demonstrates excellent regioselectivity, directing the chloromethyl group to the desired para position relative to the cyclohexyl substituent [2]. This selectivity is influenced by the electronic and steric effects of existing substituents on the aromatic ring, with the cyclohexyl group serving as an ortho/para-directing group.

Optimization of Blanc chloromethylation conditions requires careful control of temperature, catalyst loading, and reagent stoichiometry to achieve maximum yield while minimizing side product formation [10]. The reaction is typically conducted under anhydrous conditions to prevent competing hydrolysis reactions that can reduce efficiency.

A significant consideration in Blanc chloromethylation is the potential formation of bis(chloromethyl) ether as a byproduct, which is highly carcinogenic and requires specialized handling procedures [3]. Modern implementations of this chemistry incorporate design modifications and process controls to minimize the formation of this hazardous impurity while maintaining synthetic efficiency.

The successful scale-up of Blanc chloromethylation for siponimod production demonstrates the industrial viability of this classical transformation when properly optimized and controlled [1]. The ability to achieve consistent results at manufacturing scale validates the robustness of the methodology for pharmaceutical applications.

Process Optimization and Green Chemistry Approaches

Yield Improvement Strategies

The development of optimized synthetic routes for siponimod has focused extensively on implementing systematic yield improvement strategies that enhance both efficiency and sustainability [1]. The first-generation route achieved an 11.6% increase in overall yield through the strategic replacement of hazardous reagents and optimization of reaction conditions, while the second-generation route demonstrated a remarkable 32.5% yield improvement.

Key strategies for yield optimization include the implementation of convergent synthetic approaches that minimize the number of linear steps and reduce material losses through multiple purification procedures [1]. The convergent design allows for the parallel preparation of key building blocks, which are then coupled in high-yielding transformations to assemble the final molecular framework.

Reaction condition optimization plays a crucial role in maximizing yields throughout the synthetic sequence. Systematic investigation of parameters such as temperature, solvent choice, catalyst loading, and reagent stoichiometry enables identification of optimal conditions for each transformation [11]. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide real-time monitoring capabilities that facilitate process optimization.

The implementation of modern catalytic methodologies, particularly the nickel-catalyzed Kumada-Corriu coupling, significantly improves yields compared to traditional synthetic approaches [1] [2]. The high efficiency of this coupling reaction, combined with its excellent functional group tolerance, enables the preparation of complex intermediates in fewer steps with reduced material losses.

Purification strategy optimization represents another critical aspect of yield improvement. The development of efficient crystallization procedures and extraction protocols minimizes product losses during isolation and purification steps [12]. Advanced process analytical technology enables real-time monitoring of purification procedures, allowing for optimization of recovery rates and product quality.

Process Mass Intensity Reduction

Process Mass Intensity (PMI) serves as a critical metric for evaluating the environmental sustainability and resource efficiency of pharmaceutical manufacturing processes [13] [14]. The PMI calculation encompasses all materials used in synthesis, including reactants, reagents, solvents, and catalysts, normalized per kilogram of final product produced.

The second-generation siponimod synthesis demonstrates an exceptional 65% reduction in Process Mass Intensity compared to previous routes [1]. This dramatic improvement reflects the implementation of multiple green chemistry principles, including waste prevention, atom economy enhancement, and solvent reduction strategies.

Significant PMI reduction is achieved through the streamlined two-step synthetic approach, which eliminates numerous intermediate purification steps and associated solvent usage [1]. Each eliminated synthetic step removes substantial quantities of solvents required for reaction execution, workup procedures, and product purification, directly contributing to PMI improvement.

The selection of more efficient reagents and catalysts further contributes to PMI reduction by minimizing excess reagent requirements and reducing waste generation [14]. The nickel-catalyzed coupling reaction operates with low catalyst loadings while maintaining high efficiency, reducing the overall material input required for successful transformation.

Solvent optimization strategies focus on identifying environmentally preferred solvents that can be recycled and reused throughout the manufacturing process [13]. Implementation of solvent recovery and recycling systems significantly reduces fresh solvent consumption while maintaining process efficiency and product quality standards.

The dramatic PMI improvement achieved in siponimod synthesis aligns with industry-wide sustainability goals and regulatory expectations for pharmaceutical manufacturing [15]. Companies increasingly recognize that lower PMI processes offer economic advantages through reduced raw material costs and waste disposal expenses, in addition to environmental benefits.

Environmental Impact Considerations

The environmental impact assessment of siponimod manufacturing encompasses multiple factors including waste generation, energy consumption, greenhouse gas emissions, and resource utilization [16] [17]. Modern pharmaceutical manufacturing increasingly emphasizes environmental stewardship alongside traditional considerations of efficiency and cost-effectiveness.

The elimination of hazardous reagents such as n-butyllithium and lithium aluminum hydride significantly reduces the environmental impact of siponimod synthesis [1]. These highly reactive materials require specialized handling procedures and generate substantial quantities of hazardous waste during both manufacturing and disposal, making their replacement a high priority for sustainable process development.

Energy efficiency improvements result from the milder reaction conditions employed in the optimized synthetic routes [18]. Lower temperature requirements reduce energy consumption for heating and cooling operations, while shortened reaction times decrease overall energy input requirements for manufacturing operations.

Waste reduction strategies encompass both prevention and treatment approaches to minimize environmental impact [17]. The streamlined synthetic route reduces the generation of organic waste through improved atom economy and reaction efficiency, while advanced waste treatment technologies enable the safe disposal or recycling of unavoidable byproducts.

Water usage optimization represents another critical aspect of environmental impact reduction in pharmaceutical manufacturing [19]. Implementation of closed-loop water systems and advanced treatment technologies enables recycling of process water while maintaining stringent quality standards required for pharmaceutical applications.

The adoption of green chemistry principles throughout siponimod synthesis demonstrates the pharmaceutical industry's commitment to environmental sustainability [20] [21]. These principles guide decision-making processes regarding reagent selection, reaction design, and process optimization to minimize environmental impact while maintaining product quality and manufacturing efficiency.

Life cycle assessment methodologies provide comprehensive evaluation of environmental impacts throughout the entire manufacturing process, from raw material extraction through final product delivery [22]. This holistic approach enables identification of optimization opportunities and supports decision-making regarding process improvements and technology investments.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

Mayzent is indicated for the treatment of adult patients with secondary progressive multiple sclerosis (SPMS) with active disease evidenced by relapses or imaging features of inflammatory activity.

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Siponimod is eliminated from the systemic circulation mainly due to metabolism, and subsequent biliary/fecal excretion. Unchanged siponimod was not detected in urine.

Siponimod distributes to body tissues with an average volume of distribution of 124 L. Siponimod fraction mesaured in plasma is 68% in humans. Animal studies demonstrate that siponimod readily crosses the blood-brain-barrier.

Apparent systemic clearance of 3.11 L/h has been estimated in MS patients.

Metabolism Metabolites

Wikipedia

Fluorotabun

FDA Medication Guides

Siponimod Fumaric Acid

TABLET;ORAL

NOVARTIS

08/10/2023

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Liu M, Obeng AO. Siponimod and CYP2C9 Allele Prevalence Among Blacks. J Clin Pharmacol. 2019 Nov 7. doi: 10.1002/jcph.1546. [Epub ahead of print] PubMed PMID: 31701536.

3: Goodman AD, Anadani N, Gerwitz L. Siponimod in the treatment of multiple sclerosis. Expert Opin Investig Drugs. 2019 Dec;28(12):1051-1057. doi: 10.1080/13543784.2019.1676725. Epub 2019 Nov 3. PubMed PMID: 31603362.

4: Bobinger T, Manaenko A, Burkardt P, Beuscher V, Sprügel MI, Roeder SS, Bäuerle T, Seyler L, Nagel AM, Linker RA, Engelhorn T, Dörfler A, Horsten SV, Schwab S, Huttner HB. Siponimod (BAF-312) Attenuates Perihemorrhagic Edema And Improves Survival in Experimental Intracerebral Hemorrhage. Stroke. 2019 Nov;50(11):3246-3254. doi: 10.1161/STROKEAHA.119.027134. Epub 2019 Sep 27. PubMed PMID: 31558140.

5: Song Y, Lao Y, Liang F, Li J, Jia B, Wang Z, Hui X, Lu Z, Zhou B, Luo W, Song B. Efficacy and safety of siponimod for multiple sclerosis: Protocol for a systematic review and meta-analysis. Medicine (Baltimore). 2019 Aug;98(34):e15415. doi: 10.1097/MD.0000000000015415. PubMed PMID: 31441835; PubMed Central PMCID: PMC6716697.

6: Gardin A, Shakeri-Nejad K, Feller A, Huth F, Neelakantham S, Dumitras S. Siponimod pharmacokinetics, safety, and tolerability in combination with the potent CYP3A4 inhibitor itraconazole in healthy subjects with different CYP2C9 genotypes. Eur J Clin Pharmacol. 2019 Nov;75(11):1565-1574. doi: 10.1007/s00228-019-02729-7. Epub 2019 Aug 7. PubMed PMID: 31392364.

7: Hundehege P, Cerina M, Eichler S, Thomas C, Herrmann AM, Göbel K, Müntefering T, Fernandez-Orth J, Bock S, Narayanan V, Budde T, Speckmann EJ, Wiendl H, Schubart A, Ruck T, Meuth SG. The next-generation sphingosine-1 receptor modulator BAF312 (siponimod) improves cortical network functionality in focal autoimmune encephalomyelitis. Neural Regen Res. 2019 Nov;14(11):1950-1960. doi: 10.4103/1673-5374.259622. PubMed PMID: 31290453; PubMed Central PMCID: PMC6676873.

8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK543165/ PubMed PMID: 31260231.

9: Huth F, Gardin A, Umehara K, He H. Prediction of the Impact of Cytochrome P450 2C9 Genotypes on the Drug-Drug Interaction Potential of Siponimod With Physiologically-Based Pharmacokinetic Modeling: A Comprehensive Approach for Drug Label Recommendations. Clin Pharmacol Ther. 2019 Nov;106(5):1113-1124. doi: 10.1002/cpt.1547. Epub 2019 Aug 11. PubMed PMID: 31199498; PubMed Central PMCID: PMC6851657.

10: Siponimod (Mayzent)--a new drug for multiple sclerosis. Med Lett Drugs Ther. 2019 May 6;61(1571):70-72. PubMed PMID: 31169805.

11: Al-Salama ZT. Siponimod: First Global Approval. Drugs. 2019 Jun;79(9):1009-1015. doi: 10.1007/s40265-019-01140-x. PubMed PMID: 31144287.

12: Vogelgesang A, Domanska G, Ruhnau J, Dressel A, Kirsch M, Schulze J. Siponimod (BAF312) Treatment Reduces Brain Infiltration but Not Lesion Volume in Middle-Aged Mice in Experimental Stroke. Stroke. 2019 May;50(5):1224-1231. doi: 10.1161/STROKEAHA.118.023667. PubMed PMID: 31009359.

13: Behrangi N, Fischbach F, Kipp M. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action. Cells. 2019 Jan 7;8(1). pii: E24. doi: 10.3390/cells8010024. Review. PubMed PMID: 30621015; PubMed Central PMCID: PMC6356776.

14: Dumitrescu L, Constantinescu CS, Tanasescu R. Siponimod for the treatment of secondary progressive multiple sclerosis. Expert Opin Pharmacother. 2019 Feb;20(2):143-150. doi: 10.1080/14656566.2018.1551363. Epub 2018 Dec 5. Review. PubMed PMID: 30517042.

15: Gardin A, Gray C, Neelakantham S, Huth F, Davidson AM, Dumitras S, Legangneux E, Shakeri-Nejad K. Siponimod pharmacokinetics, safety, and tolerability in combination with rifampin, a CYP2C9/3A4 inducer, in healthy subjects. Eur J Clin Pharmacol. 2018 Dec;74(12):1593-1604. doi: 10.1007/s00228-018-2533-2. Epub 2018 Aug 13. PubMed PMID: 30105453.

16: Gardin A, Ufer M, Legangneux E, Rossato G, Jin Y, Su Z, Pal P, Li W, Shakeri-Nejad K. Effect of Fluconazole Coadministration and CYP2C9 Genetic Polymorphism on Siponimod Pharmacokinetics in Healthy Subjects. Clin Pharmacokinet. 2019 Mar;58(3):349-361. doi: 10.1007/s40262-018-0700-3. PubMed PMID: 30088221; PubMed Central PMCID: PMC6373376.

17: McGinley M, Fox RJ. Prospects of siponimod in secondary progressive multiple sclerosis. Ther Adv Neurol Disord. 2018 Jul 17;11:1756286418788013. doi: 10.1177/1756286418788013. eCollection 2018. PubMed PMID: 30038666; PubMed Central PMCID: PMC6050809.

18: Glaenzel U, Jin Y, Nufer R, Li W, Schroer K, Adam-Stitah S, Peter van Marle S, Legangneux E, Borell H, James AD, Meissner A, Camenisch G, Gardin A. Metabolism and Disposition of Siponimod, a Novel Selective S1P(1)/S1P(5) Agonist, in Healthy Volunteers and In Vitro Identification of Human Cytochrome P450 Enzymes Involved in Its Oxidative Metabolism. Drug Metab Dispos. 2018 Jul;46(7):1001-1013. doi: 10.1124/dmd.117.079574. Epub 2018 May 7. PubMed PMID: 29735753.

19: Kappos L, Bar-Or A, Cree BAC, Fox RJ, Giovannoni G, Gold R, Vermersch P, Arnold DL, Arnould S, Scherz T, Wolf C, Wallström E, Dahlke F; EXPAND Clinical Investigators. Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study. Lancet. 2018 Mar 31;391(10127):1263-1273. doi: 10.1016/S0140-6736(18)30475-6. Epub 2018 Mar 23. Erratum in: Lancet. 2018 Nov 17;392(10160):2170. PubMed PMID: 29576505.

20: Pognan F, Mahl JA, Papoutsi M, Ledieu D, Raccuglia M, Theil D, Voytek SB, Devine PJ, Kubek-Luck K, Claudio N, Cordier A, Heier A, Kolly C, Hartmann A, Chibout SD, Bouchard P, Trendelenburg C. Induction of hemangiosarcoma in mice after chronic treatment with S1P-modulator siponimod and its lack of relevance to rat and human. Arch Toxicol. 2018 May;92(5):1877-1891. doi: 10.1007/s00204-018-2189-9. Epub 2018 Mar 19. PubMed PMID: 29556671; PubMed Central PMCID: PMC5962627.